6-[(5,19-Dimethyl-15,18,20-trioxahexacyclo[14.5.1.01,14.04,13.05,10.019,22]docosa-9,11,13-trien-8-yl)oxy]-4-methoxy-2-methyloxan-3-ol
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Overview
Description
Stauntosaponin A is a natural product belonging to the class of saponins. It is primarily found in the Chinese herbal medicine Astragalus membranaceus. Stauntosaponin A is a white solid with a bitter taste, soluble in water and alcohol solvents, but insoluble in inorganic solvents . It has various pharmacological activities, including anti-inflammatory, antioxidant, immune-enhancing, and anti-tumor effects .
Preparation Methods
Stauntosaponin A can be obtained by extracting the active ingredients from Astragalus membranaceus, followed by further separation and purification . The extraction process typically involves using solvents such as water or alcohol to dissolve the active compounds, which are then isolated through techniques like chromatography.
Chemical Reactions Analysis
Stauntosaponin A, being a steroid glycoside, undergoes various chemical reactions. It is known to inhibit Na+/K±ATPase with an IC50 value of 21 nM . The compound can participate in oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Stauntosaponin A has a wide range of scientific research applications. In chemistry, it is studied for its surfactant properties and its ability to form and stabilize multiphase systems like emulsions and foams . In biology and medicine, it is researched for its antimicrobial, antioxidant, anti-inflammatory, antidiabetic, anticancer, and cholesterol-lowering properties . It is also used in traditional Chinese medicine formulations to enhance immunity, improve liver function, and combat fatigue .
Mechanism of Action
Stauntosaponin A exerts its effects primarily by inhibiting Na+/K±ATPase, an enzyme responsible for maintaining the electrochemical gradient across cell membranes . By inhibiting this enzyme, Stauntosaponin A disrupts ion balance, leading to various cellular effects. This mechanism is particularly relevant in its potential anti-cancer activity, where disrupting ion balance can induce apoptosis in cancer cells .
Comparison with Similar Compounds
Stauntosaponin A is similar to other saponins, such as stauntosaponin B and oleaside A . These compounds share structural similarities but differ in specific functional groups and substructures. Stauntosaponin A is unique due to its potent inhibition of Na+/K±ATPase and its broad spectrum of pharmacological activities. Other saponins may have different bioactivities and pharmacological properties, making Stauntosaponin A a distinct and valuable compound for research and therapeutic applications .
Properties
IUPAC Name |
6-[(5,19-dimethyl-15,18,20-trioxahexacyclo[14.5.1.01,14.04,13.05,10.019,22]docosa-9,11,13-trien-8-yl)oxy]-4-methoxy-2-methyloxan-3-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H38O7/c1-15-23(29)20(30-4)12-22(33-15)34-17-7-9-26(2)16(11-17)5-6-18-19(26)8-10-28-14-32-27(3)24(28)21(13-31-27)35-25(18)28/h5-6,11,15,17,19-24,29H,7-10,12-14H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNFHQIUXHMJLPI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(CC(O1)OC2CCC3(C4CCC56COC7(C5C(CO7)OC6=C4C=CC3=C2)C)C)OC)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H38O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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